molecular formula C14H17BrClNO3 B13487305 4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B13487305
M. Wt: 362.64 g/mol
InChI Key: QUQFBLSOSHRCOP-UHFFFAOYSA-N
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Description

4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a complex organic compound with the molecular formula C14H17BrClNO3 It is a derivative of benzo[f][1,4]oxazepine, featuring bromine and chlorine substituents, as well as a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multiple steps, including the formation of the oxazepine ring and the introduction of the Boc protecting group. One common synthetic route involves the following steps:

    Formation of the Oxazepine Ring: This step involves the cyclization of a suitable precursor, such as a substituted aniline, with an appropriate reagent to form the oxazepine ring.

    Introduction of Bromine and Chlorine Substituents: The bromine and chlorine atoms are introduced through halogenation reactions, typically using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.

    Protection with Boc Group: The final step involves the protection of the nitrogen atom with a Boc group, using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of a particular enzyme, affecting its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to its specific combination of substituents and the presence of the Boc protecting group, which provides stability and allows for selective deprotection. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.

Properties

Molecular Formula

C14H17BrClNO3

Molecular Weight

362.64 g/mol

IUPAC Name

tert-butyl 7-bromo-9-chloro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate

InChI

InChI=1S/C14H17BrClNO3/c1-14(2,3)20-13(18)17-4-5-19-12-9(8-17)6-10(15)7-11(12)16/h6-7H,4-5,8H2,1-3H3

InChI Key

QUQFBLSOSHRCOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2Cl)Br

Origin of Product

United States

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